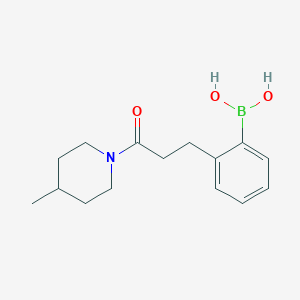

2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid

Description

2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group at the ortho position. The compound is further functionalized with a 3-oxopropyl chain linked to a 4-methylpiperidine moiety. This structure combines the reactivity of boronic acids—notably their ability to form covalent complexes with diols or participate in Suzuki-Miyaura cross-coupling reactions—with the steric and electronic modulation provided by the piperidine ring.

Properties

IUPAC Name |

[2-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-12-8-10-17(11-9-12)15(18)7-6-13-4-2-3-5-14(13)16(19)20/h2-5,12,19-20H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDIASTVRIUJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CCC(=O)N2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401161976 | |

| Record name | Boronic acid, B-[2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401161976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704063-65-9 | |

| Record name | Boronic acid, B-[2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401161976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A widely adopted method for synthesizing substituted phenylboronic acids involves the palladium-catalyzed coupling of aryl halides with boronic acid derivatives under basic conditions.

- Reaction conditions: Typically, palladium diacetate or tetrakis(triphenylphosphine)palladium(0) is used as the catalyst.

- Base: Sodium carbonate or potassium carbonate is commonly employed.

- Solvent: Mixtures of water with organic solvents like dioxane, toluene, or propan-1-ol are used.

- Temperature: Reactions are conducted at elevated temperatures (80–100 °C), sometimes under microwave irradiation for enhanced rates.

- Time: Reaction times vary from several hours to overnight.

For example, a closely related synthesis of 2-substituted phenylboronic acids was performed using sodium carbonate, palladium diacetate, and triphenylphosphine in propan-1-ol/water/toluene at 80 °C for 19 hours, yielding up to 59% of the target boronic acid after purification by reversed-phase preparative HPLC.

Functionalization of Phenylboronic Acid Core

Starting from phenylboronic acid or its protected derivatives, the 3-(4-methylpiperidin-1-yl)-3-oxopropyl side chain can be introduced via nucleophilic substitution or reductive amination strategies.

- Reductive amination: The ketone group in the 3-oxopropyl moiety can be formed by oxidation or introduced as a precursor, followed by reaction with 4-methylpiperidine under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) in buffered aqueous media (pH ~7.4).

- Solid support modification: Silica gel functionalized with aldehyde groups (SiO2–CHO) can be reacted with amine-containing boronic acid derivatives in the presence of NaBH3CN to yield functionalized boronic acid derivatives.

Boronate Ester Intermediates and Hydrolysis

Boronic acids are often synthesized via boronate ester intermediates, which are then hydrolyzed to the free boronic acid.

- Boronate esters such as pinacol boronates are stable intermediates that can be converted to phenylboronic acids by treatment with aqueous acid or base.

- For example, 1-methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine was prepared and subsequently hydrolyzed to the corresponding phenylboronic acid derivative.

Summary of Experimental Conditions and Yields

Research Findings and Notes

- The reductive amination approach using NaBH3CN in phosphate-buffered saline (pH 7.4) enables mild conditions for coupling amine groups to aldehyde-functionalized phenylboronic acid derivatives, preserving the boronic acid functionality.

- Palladium-catalyzed Suzuki-Miyaura cross-coupling remains the most reliable and scalable method for constructing the phenylboronic acid core with various substituents, including piperidinyl groups, with moderate to good yields.

- Microwave-assisted heating can significantly reduce reaction times in palladium-catalyzed couplings while maintaining high yields and purity.

- Purification typically involves column chromatography or preparative HPLC to isolate the boronic acid in high purity due to the sensitivity of the boronic acid moiety.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The ketone group in the piperidine moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate, mild acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ether as solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), organic solvents (e.g., toluene, DMF).

Major Products

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Applications

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders. Boronic acids are known to interact with enzymes and receptors, making them valuable in drug design. For instance, compounds similar to 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid have been explored for their ability to inhibit specific enzymes involved in metabolic pathways, such as 11β-hydroxysteroid dehydrogenase type 1, which is linked to conditions like obesity and type 2 diabetes .

Case Study: Inhibition of Enzymes

Research indicates that derivatives of this compound can inhibit enzymes that play a crucial role in glucose metabolism. In vitro studies have shown that these compounds can reduce glucose production in liver cells, suggesting their potential use in managing diabetes .

Biological Research

Enzyme Inhibition Studies

The compound has been utilized in various enzyme inhibition studies due to its structural properties. It has shown promise in inhibiting proteases and kinases, which are critical targets in cancer therapy. For example, research has demonstrated that boronic acids can effectively inhibit proteasomes, leading to apoptosis in cancer cells .

Neuroprotective Effects

Similar compounds have been studied for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's. The piperidine moiety is believed to enhance the compound's ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets.

Applications in Assays

This compound is also used as a research tool in biochemical assays. Its ability to form complexes with certain biomolecules makes it useful for studying enzyme kinetics and protein interactions. It can serve as a probe to investigate the role of specific enzymes in metabolic pathways or disease processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid depends on its specific application:

In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, where the boronic acid group forms a transient complex with the palladium catalyst, facilitating the formation of new carbon-carbon bonds.

In Biological Systems: The boronic acid group can interact with diols and other nucleophiles, potentially inhibiting enzymes or modulating biological pathways. The piperidine ring may interact with neurotransmitter receptors or ion channels, influencing neurological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid can be contextualized against related boronic acid derivatives (Table 1). Key comparison points include:

Heterocyclic Substituents

- 4-Methylpiperidine vs. Pyrrolidine: The target compound’s 6-membered 4-methylpiperidine ring contrasts with 5-membered pyrrolidine analogs (e.g., 5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid, ).

- Methyl Substitution : The 4-methyl group on piperidine increases lipophilicity relative to unsubstituted piperidine or pyrrolidine derivatives, which may enhance cellular uptake in therapeutic applications.

Boronic Acid Positioning and Aromatic Substitution

- Ortho vs. Meta Boronic Acid : The boronic acid group at the ortho position (target compound) versus meta (e.g., 5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid) influences electronic effects and steric accessibility. Ortho positioning may facilitate stronger interactions with target proteins or catalytic surfaces due to proximity effects .

- Bromo vs. Methyl Substituents : Bromine atoms (e.g., in ’s compound) introduce electronegativity and steric bulk, whereas methyl groups (target compound) offer electron-donating effects and reduced steric interference.

Functional Group Variations

- 3-Oxopropyl Linker: The target compound’s 3-oxopropyl chain differs from amide-linked analogs (e.g., AK2305 in , which features a phosphonic acid and dimethylamino group). The ketone in the linker may enhance rigidity or hydrogen-bonding capacity compared to ester or amide functionalities .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Enzymatic Inhibition : Compounds like 6n () demonstrate β-lactamase inhibition, suggesting that the target compound’s boronic acid group and piperidine moiety may similarly target serine hydrolases .

- Therapeutic Potential: Piperidine’s pharmacological relevance (e.g., in kinase inhibitors) implies that the target compound could be optimized for drug development, particularly in oncology or infectious diseases.

Biological Activity

2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid is an organoboron compound notable for its unique chemical structure, which includes a phenylboronic acid moiety and a piperidine ring. This compound has garnered attention in various fields, including medicinal chemistry, organic synthesis, and material science, due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is [2-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]phenyl]boronic acid, and its molecular formula is C15H22BNO3. The presence of both the boronic acid and piperidine functionalities allows for a wide range of chemical reactivity.

Key Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C15H22BNO3 |

| IUPAC Name | This compound |

| CAS Number | 1704063-65-9 |

| Mechanism of Action | Involves interactions with enzymes and receptors due to boronic acid and piperidine groups |

The biological activity of this compound can be attributed to its ability to interact with various biological systems:

- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with diols, which are common in biological molecules. This property is particularly useful in inhibiting enzymes that rely on such interactions for their activity.

- Neurological Effects : The piperidine moiety may influence neurotransmitter systems by interacting with receptors or ion channels, potentially offering therapeutic effects in neurological disorders.

Applications in Research

Recent studies have explored the compound's potential in various applications:

- Medicinal Chemistry : Investigations into its use as a pharmacophore for developing drugs targeting neurological conditions have shown promise. The compound's ability to modulate neurotransmitter activity could lead to new treatments for diseases such as depression or anxiety.

- Organic Synthesis : As a building block in Suzuki-Miyaura cross-coupling reactions, it facilitates the formation of carbon-carbon bonds, making it valuable in synthesizing complex organic molecules.

- Targeted Therapies : Its unique structure positions it as a candidate for boron neutron capture therapy (BNCT), where boron-containing compounds are used to selectively target cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar boronic acids, providing context for the potential applications of this compound:

- A comparative study on various boronic acids indicated their effectiveness in synthesizing bioactive molecules, underscoring the importance of structural diversity in enhancing biological activity .

- Research into related compounds has demonstrated that modifications to the piperidine structure can significantly alter biological efficacy, suggesting that further optimization of this compound could yield even more potent derivatives.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Lacks piperidine moiety | Limited biological applications |

| 4-Methylpiperidine | Lacks boronic acid functionality | Primarily used in organic synthesis |

| 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenol | Similar structure without boron | Different reactivity |

Q & A

Basic: What are the recommended synthetic strategies for preparing 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid, and how do reaction conditions influence yield?

A common approach involves a multi-step synthesis:

- Step 1: Suzuki-Miyaura coupling of a phenylboronic acid derivative with a halogenated precursor containing the 4-methylpiperidine moiety. Catalyst systems like Pd(PPh₃)₄ and bases (e.g., Na₂CO₃) in aqueous THF or DMF at 80–100°C are typical .

- Step 2: Post-coupling modifications, such as ketone formation via oxidation of a propyl alcohol intermediate.

Key Parameters:

Advanced: How can Density Functional Theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

DFT/B3LYP methods analyze:

- Frontier molecular orbitals (FMOs): The HOMO-LUMO gap indicates electron-rich regions for nucleophilic/electrophilic attack .

- Boron-centered reactivity: Partial charges on the boronic acid group determine its ability to transmetalate with palladium catalysts.

- Conformational stability: Energy-minimized structures predict steric hindrance from the 4-methylpiperidine group, affecting coupling efficiency.

Application: Compare computed vibrational spectra (IR, Raman) with experimental data to validate structural models .

Basic: Which spectroscopic techniques are critical for structural validation, and what markers confirm successful synthesis?

- ¹H/¹³C NMR:

- ¹¹B NMR: A sharp peak near δ 30 ppm verifies the boronic acid group .

- Mass Spectrometry: Exact mass (e.g., 305.37 g/mol) and fragmentation patterns validate molecular integrity .

Advanced: How should researchers resolve discrepancies between experimental and computational spectral data?

- Solvent effects: Simulate spectra using implicit solvent models (e.g., PCM for DMSO) to match experimental conditions .

- Tautomeric equilibria: Boronic acids can exist as cyclic trimeric anhydrides; DFT calculations should account for these forms .

- Dynamic effects: Include temperature-dependent vibrational modes in computational models .

Basic: What handling protocols are essential to maintain compound stability?

- Storage: Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the boronic acid group .

- Moisture control: Use anhydrous solvents and gloveboxes for sensitive reactions .

- Safety: Wear nitrile gloves and eye protection; consult SDS for spill management .

Advanced: How can this compound be evaluated as a ligand in transition-metal catalysis?

- Coordination studies: Use UV-Vis spectroscopy to monitor shifts in absorption bands upon metal binding (e.g., Pd²⁺ or Rh³⁺) .

- X-ray crystallography: Resolve ligand-metal complexes to confirm binding geometry .

- Catalytic screening: Test activity in model reactions (e.g., Suzuki coupling) and compare turnover frequencies with standard ligands .

Basic: What impurities are commonly observed, and how are they characterized?

- Byproducts: Unreacted aryl halides or boronic acid dimers.

- Detection: Reverse-phase HPLC with UV detection (λ = 254 nm) using reference standards (e.g., EP impurities cataloged in ).

- Mitigation: Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization .

Advanced: How does the 4-methylpiperidine group influence pharmacokinetic properties, and what structural analogs enhance bioavailability?

- Lipophilicity: The piperidine ring increases logP, improving membrane permeability. Calculated logP values (e.g., using ChemAxon) guide analog design .

- Metabolic stability: Methyl substitution reduces CYP450-mediated oxidation.

- Modifications: Introduce polar groups (e.g., hydroxyl) to balance solubility and permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.